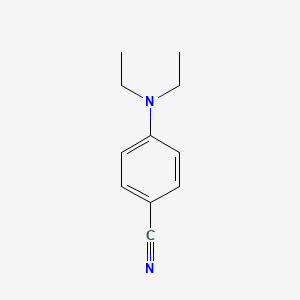4-(Diethylamino)benzonitrile
CAS No.: 2873-90-7
Cat. No.: VC2480888
Molecular Formula: C11H14N2
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2873-90-7 |
|---|---|
| Molecular Formula | C11H14N2 |
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | 4-(diethylamino)benzonitrile |
| Standard InChI | InChI=1S/C11H14N2/c1-3-13(4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4H2,1-2H3 |
| Standard InChI Key | KMLGFOAKCYHXCQ-UHFFFAOYSA-N |
| SMILES | CCN(CC)C1=CC=C(C=C1)C#N |
| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)C#N |
Introduction
Photophysical Properties and Intramolecular Charge Transfer
Theoretical Background
Both 4-(Diethylamino)benzonitrile and 4-(Dimethylamino)benzonitrile belong to a class of compounds that exhibit interesting photophysical properties, particularly intramolecular charge transfer (ICT) phenomena. In DMABN, this manifests as dual fluorescence resulting from the presence of two excited states: a locally excited (LE) state and an intramolecular charge transfer (ICT) state .
The ICT process involves electron transfer from the electron-rich amino group to the electron-deficient cyano moiety upon photoexcitation. This process is particularly notable in DMABN, which has been extensively studied as a prototypical model for this phenomenon.
Excited State Dynamics
In DMABN, high-level quantum calculations have identified two excited states responsible for dual fluorescence: a locally excited (LE) state and a charge transfer (CT) state . The CT state undergoes significant geometric distortion in the gas phase but adopts an almost ideal twisted intramolecular charge transfer state (TICT) configuration in polar solvents .
Crystalline Structure and Solid-State Behavior
Crystal Packing Considerations
Studies on crystalline DMABN have shown interesting properties that might differ in 4-(Diethylamino)benzonitrile. In pure DMABN crystals, only a single fluorescence emission band originating from the locally excited (LE) state is observed, with no evidence of ICT fluorescence . The fluorescence decay in these crystals is single-exponential at all temperatures investigated.
For 4-(Diethylamino)benzonitrile, the larger ethyl groups would likely disrupt crystal packing more significantly, potentially altering:
-
Crystal morphology and lattice parameters
-
Intermolecular distances and interactions
-
Solid-state photophysical properties
Temperature Dependence
DMABN crystals show temperature-dependent behavior, with fluorescence spectra measured from 25°C down to −112°C consisting of a single emission band from the LE state . For 4-(Diethylamino)benzonitrile, temperature studies might reveal different behavior due to altered molecular packing and potential changes in the energetic barriers for conformational changes.
Synthesis Methods
From 4-Diethylaminobenzaldehyde
Similar to the synthesis of DMABN from 4-dimethylaminobenzaldehyde , 4-(Diethylamino)benzonitrile could potentially be synthesized via:
-
Reaction with ammonia and iodine in N,N-dimethylformamide
-
Reaction conditions: room temperature for approximately 40 minutes
-
Workup involving sodium thiosulfate to remove excess iodine, followed by extraction with chloroform
The reaction might proceed as follows:
4-Diethylaminobenzaldehyde + NH₃ + I₂ → 4-(Diethylamino)benzonitrile + H₂O + HI
From 4-Chlorobenzonitrile
An alternative approach could involve the substitution of the chloro group in 4-chlorobenzonitrile with diethylamine:
4-Chlorobenzonitrile + HN(CH₂CH₃)₂ → 4-(Diethylamino)benzonitrile + HCl
This reaction would typically require basic conditions and potentially elevated temperatures or a catalyst.
Comparison with Related Compounds
The properties of 4-(Diethylamino)benzonitrile should be considered within the broader context of para-substituted anilines with electron-withdrawing groups. DMABN is part of a family of 4-(dialkylamino)benzenes that exhibit ICT reactions, including those with C(=O)OR, C(=O)R, C(=O)NR₂, and CF₃ as para-substituents .
The diethyl analog would fit into this family with its own unique properties influenced by the larger alkyl groups. The increased steric bulk and electron-donating nature of the diethyl groups would likely produce measurable differences in photophysical behavior compared to the dimethyl analog.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume